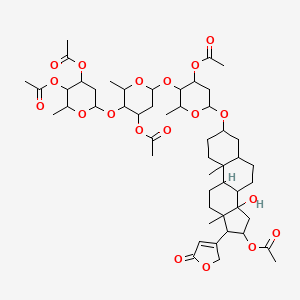
Pentagit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentagit is a hypothetical compound that has garnered interest due to its unique structural and chemical properties. It is characterized by its pentagonal molecular structure, which imparts distinct physical and chemical behaviors. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentagit involves a multi-step process that includes the formation of its pentagonal core structure. The initial step typically involves the cyclization of a linear precursor molecule under controlled conditions. This is followed by the introduction of functional groups to achieve the desired chemical properties. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product. Additionally, the use of automated systems in industrial settings can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pentagit undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of this compound.
Scientific Research Applications
Pentagit has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of pentagonal structures on chemical reactivity and stability.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of advanced materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of Pentagit involves its interaction with specific molecular targets, such as enzymes and receptors. The pentagonal structure of this compound allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple hydrocarbon with a pentagonal ring structure.
Pentamidine: An antimicrobial compound with a pentagonal core.
Pentazocine: An analgesic with a pentagonal structure.
Uniqueness of Pentagit
This compound stands out due to its unique combination of structural features and functional groups, which confer distinct chemical reactivity and biological activity. Unlike other pentagonal compounds, this compound exhibits a broader range of applications and higher stability under various conditions.
Properties
CAS No. |
27071-80-3 |
|---|---|
Molecular Formula |
C51H74O19 |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
InChI Key |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















